2,3-Dichlorobenzotrichloride, 98%

Medicinal Chemistry API Intermediate Synthesis Regiospecific Synthesis

2,3-Dichlorobenzotrichloride (2,3-DCBT, CAS 84613-97-8) is a high-purity (98%) chlorinated aromatic compound with the molecular formula C₇H₃Cl₅ and a molecular weight of 264.36 g/mol. It is a member of the dichlorobenzotrichloride (DCBT) isomer family, characterized by a benzene ring substituted with two chlorine atoms at the 2- and 3- positions and a trichloromethyl (–CCl₃) group.

Molecular Formula C7H3Cl5
Molecular Weight 264.4 g/mol
CAS No. 84613-97-8
Cat. No. B6286025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorobenzotrichloride, 98%
CAS84613-97-8
Molecular FormulaC7H3Cl5
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C(Cl)(Cl)Cl
InChIInChI=1S/C7H3Cl5/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H
InChIKeyGKGPLSQWIBJJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichlorobenzotrichloride (98%, CAS 84613-97-8): A Molecular-Building-Blocks Procurement Guide for Regiospecific API and Agrochemical Synthesis


2,3-Dichlorobenzotrichloride (2,3-DCBT, CAS 84613-97-8) is a high-purity (98%) chlorinated aromatic compound with the molecular formula C₇H₃Cl₅ and a molecular weight of 264.36 g/mol [1]. It is a member of the dichlorobenzotrichloride (DCBT) isomer family, characterized by a benzene ring substituted with two chlorine atoms at the 2- and 3- positions and a trichloromethyl (–CCl₃) group . Unlike its solid-state isomers, 2,3-DCBT is a colorless to light yellow liquid under ambient conditions, a physical property that directly impacts its handling and integration into continuous-flow manufacturing processes . In industrial and research contexts, it is classified under HS code 2903.69.5000 as a halogenated derivative of an aromatic hydrocarbon [2], and it is a registered chemical substance of regulatory interest (NITE-CHRIP, UNEP) [3].

Why Generic Substitution Fails: The Critical Role of 2,3-Dichlorobenzotrichloride Isomeric Purity in Downstream Molecular Architecture


The procurement of 2,3-Dichlorobenzotrichloride (2,3-DCBT) cannot be approached generically because the specific positions of chlorine atoms on the aromatic ring dictate the molecular architecture of the final active ingredient. In the synthesis of the blockbuster antiepileptic drug lamotrigine, the 2,3-dichlorophenyl substitution pattern is pharmacologically essential; substituting 2,4-DCBT or 3,4-DCBT would produce a different constitutional isomer of the final drug, resulting in a compound with unknown and unvalidated pharmacological properties [1]. This is not a matter of reactivity tuning but of fundamental molecular identity. Furthermore, process chemistry patents explicitly disclose the photochlorination of 2,3-dichlorotoluene to yield 2,3-DCBT, followed by hydrolysis to 2,3-dichlorobenzoyl chloride—a critical regulatory starting material. Using a different DCBT isomer would introduce a different isomer of the acid chloride, which would propagate through the synthesis as a new impurity requiring extensive qualification, thereby invalidating established Drug Master Files [2].

Quantitative Differentiation Evidence: 2,3-Dichlorobenzotrichloride vs. Isomeric Dichlorobenzotrichloride Analogs


Regiospecificity: Ortho-Carbonyl Activation Confers Unique Synthetic Utility in Lamotrigine API Synthesis vs. 2,4- and 3,4-Isomers

The 2,3-substitution pattern is not merely a preference but a structural requirement for the synthesis of lamotrigine. The final active pharmaceutical ingredient (API), lamotrigine, is 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine. The 2,3-dichlorophenyl motif originates exclusively from the 2,3-DCBT intermediate [1]. Lamotrigine is a widely prescribed antiepileptic and mood-stabilizing drug with established efficacy for focal and generalized seizures [2]. The 2,4- and 3,4-DCBT isomers, with their different substitution patterns, would lead to 2,4-dichlorophenyl- or 3,4-dichlorophenyl-triazine derivatives, which are distinct chemical entities [3]. In an industrial context, substitution is impossible without re-filing the entire regulatory approval package for the API.

Medicinal Chemistry API Intermediate Synthesis Regiospecific Synthesis Lamotrigine

Physical State at Ambient Temperature: 2,3-DCBT is a Liquid, Enabling Direct Pumping in Continuous-Flow Processes, Unlike Solid 2,4-DCBT (mp 49°C)

The physical state of a reagent is a critical parameter for industrial-scale manufacturing. 2,3-Dichlorobenzotrichloride is a liquid at room temperature, described as a colorless to light yellow liquid . In stark contrast, the 2,4-dichlorobenzotrichloride isomer (CAS 13014-18-1) is a solid with a melting point of 49°C . This difference has significant implications for process engineering. Liquid reagents can be accurately metered and pumped directly into reactors, which is a fundamental requirement for continuous-flow manufacturing. A solid with a 49°C melting point requires heated storage tanks, jacketed transfer lines, and a hot melt delivery system to prevent solidification, which introduces higher capital expenditure, greater energy consumption, and potential safety hazards related to thermal degradation or leakage [1].

Process Chemistry Continuous Flow Manufacturing Physical Properties Material Handling

Synthetic Efficiency: 2,3-DCBT Enables a Streamlined Photochlorination-Hydrolysis Route to 2,3-Dichlorobenzoyl Chloride, Bypassing Multi-Step Carboxylic Acid Activation

The patented route for lamotrigine's key intermediate highlights an important class-level advantage. The disclosed method involves the photochlorination of 2,3-dichlorotoluene to yield 2,3-DCBT, which is subsequently hydrolyzed to give 2,3-dichlorobenzoyl chloride [1]. This two-step sequence from a simple toluene derivative is highly atom-economical for introducing the acyl chloride functionality. In contrast, a traditional and commonly used industrial route to aromatic acid chlorides starts from the corresponding benzoic acid, which is activated using thionyl chloride (SOCl₂). The synthesis of 2,3-dichlorobenzoyl chloride from 2,3-dichlorobenzoic acid and thionyl chloride is a viable alternative, reported to proceed with an 88% yield . However, this route generates stoichiometric amounts of corrosive SO₂ and HCl gases, creating significant environmental and safety burdens, in addition to requiring the prior synthesis of the benzoic acid itself. The photochlorination route, therefore, offers a potentially greener and more direct path, with these advantages being inherent to the benzotrichloride substrate class.

Green Chemistry Synthetic Methodology Photochlorination Process Mass Intensity

Regulatory Precedent: 2,3-DCBT is a Documented Intermediate for a U.S. Tariff-Classified Pesticide Synthesis, Providing a Clear Import/Export Framework

Supply chain planning is often complicated by regulatory ambiguity. A binding U.S. Customs ruling (NY 0857810) provides a clear precedent for the import of 2,3-DCBT, classifying it under subheading 2903.69.5000 of the Harmonized Tariff Schedule (HTS) as a halogenated derivative of an aromatic hydrocarbon. The ruling explicitly states the compound will be used as an 'intermediate to make a pesticide' and assigns a duty rate of 9.1% ad valorem [1]. This provides procurement teams with a legally definitive, low-risk framework for importation. For many other specialized DCBT isomers, such clear customs precedents may not be publicly available, creating potential for border delays, misclassification penalties, and logistical uncertainty. This documented end-use pathway makes 2,3-DCBT a lower-risk option from a trade compliance perspective.

Agrochemicals Supply Chain Regulatory Tariff Classification

High-Value Application Scenarios for 2,3-Dichlorobenzotrichloride (98%, CAS 84613-97-8) Grounded in Comparative Evidence


Generic Lamotrigine API Manufacturing: A Non-Negotiable Intermediate

The primary and most critical application is as the regiospecific precursor to 2,3-dichlorobenzoyl chloride, which is then used to synthesize lamotrigine API. As established by patent evidence, only the 2,3-isomer yields the correct molecular architecture [1]. For any generic pharmaceutical manufacturer, purchasing 2,4- or 3,4-DCBT would be a fundamental error, leading to a different compound entirely. The high purity (98%) is essential to control the impurity profile of the final API and meet pharmacopoeial standards.

Continuous-Flow Process Development for Agrochemical Intermediates

The liquid physical state of 2,3-DCBT at ambient temperatures is a key enabler for modern continuous-flow chemistry. In developing scalable processes for novel pesticides or herbicides, process chemists can directly utilize this reagent in flow reactors without the need for heated, molten-solid delivery systems, as would be required for the solid 2,4-DCBT isomer . The established customs precedent for use as a pesticide intermediate further de-risks scaling this building block for agrochemical discovery [2].

Benchtop Synthesis of 2,3-Disubstituted Benzoic Acid Derivatives

In a medicinal chemistry laboratory setting, 2,3-DCBT serves as a versatile, bench-stable liquid precursor to a wide array of 2,3-dichlorobenzoic acid derivatives via simple hydrolysis and subsequent functional group interconversions. The liquid form allows for precise dispensing by syringe or pipette, improving accuracy in small-scale reactions compared to weighing a low-melting solid . This makes it a preferred building block for parallel synthesis and library generation where 2,3-dichloro substitution is a desired pharmacophoric element.

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